molecular formula C7H9NO3 B13918118 Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate

Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13918118
M. Wt: 155.15 g/mol
InChI Key: QJZHBGVISCXCQP-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a strained norbornane-like scaffold with a nitrogen atom at the 3-position (3-aza), a ketone group at the 2-position (2-oxo), and a methyl ester at the 1-position. This structure confers unique reactivity and stereoelectronic properties, making it valuable in medicinal chemistry and organic synthesis. The compound’s synthesis often involves multicomponent cyclization or electrocatalytic methods, as seen in related scaffolds .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C7H9NO3/c1-11-6(10)7-2-4(7)3-8-5(7)9/h4H,2-3H2,1H3,(H,8,9)

InChI Key

QJZHBGVISCXCQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1CNC2=O

Origin of Product

United States

Preparation Methods

Stepwise Description with Reaction Conditions

Step Reaction Reagents/Conditions Product/Intermediate
1 Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate NaOH aqueous, then acidify with HCl 2-cyanocyclopropyl carboxylic acid
2 Conversion to acid chloride Oxalyl chloride in dry benzene, reflux 2 h 2-cyanocyclopropyl acid chloride
3 Reduction to aldehyde Tri-(tert-butoxy) lithium aluminum hydride in THF, -60 °C 2-cyanocyclopropyl aldehyde
4 Formation of acetal Reflux with ethanol 2-cyanocyclopropyl-1,1-diethylacetal
5 Reduction to amine Lithium aluminum hydride in THF, room temp, 48 h 2-aminomethylcyclopropyl-1,1-diethylacetal
6 Cyclization with cyanide Potassium cyanide in glacial acetic acid + methanesulfonic acid, 40-65 °C, 17 h N-alkanoyl-3-azabicyclo(3.1.0)hexane-2-carbonitrile
7 Acid hydrolysis 6 N HCl, reflux 6 h Hydrochloric acid salt of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid
8 Esterification (optional) Treatment with methanol or methylating agents Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate

This sequence allows preparation of the bicyclic core with control over stereochemistry (cis/trans isomers) and can be adapted for methyl ester formation.

1,3-Dipolar Cycloaddition Approaches for Spiro- and Bicyclic Derivatives

Azomethine Ylide Cycloaddition to Cyclopropenes

Recent advances have exploited 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes to construct 3-azabicyclo[3.1.0]hexane frameworks efficiently. This method provides access to bis-spirocyclic derivatives and related bicyclic lactams under mild conditions with good stereoselectivity.

Reaction Conditions and Solvent Effects

  • The azomethine ylide is generated typically from cyclic carbonyl compounds and α-amino acids.
  • Cyclopropenes act as dipolarophiles.
  • Aprotic solvents such as 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at around 65 °C favor cycloadduct formation.
  • Alcoholic solvents (methanol, ethanol) are unsuitable due to incompatibility with the dipole intermediate.
  • Yields range from moderate to good (60-70%) depending on substrate and solvent choice (see Table 1 below).
Entry Solvent Temperature (°C) Yield (%) Notes
1 1,4-Dioxane 65 67 Favorable
2 Acetonitrile 65 70 Best yield
3 Dimethylformamide 65 61 Good yield
4 Methanol 65 0 Reaction inhibited
5 Ethanol 65 0 Reaction inhibited

Table 1: Solvent effects on 1,3-dipolar cycloaddition for 3-azabicyclo[3.1.0]hexane derivatives

Mechanistic Insights

Density Functional Theory (DFT) studies at the M11/cc-pVDZ level have elucidated the cycloaddition mechanism, confirming the concerted nature of the cycloaddition and the influence of substituents on regio- and stereoselectivity.

Summary of Key Research Discoveries

  • The classical multi-step synthesis from cyclopropyl acetals and cyanide provides a robust route to 3-azabicyclo[3.1.0]hexane carboxylic acids and their esters, including this compound, with control over stereochemistry.
  • The 1,3-dipolar cycloaddition approach offers a versatile, milder alternative for synthesizing bicyclic and spirocyclic derivatives, expanding the structural diversity accessible for biological screening.
  • Solvent choice critically affects reaction efficiency in cycloaddition methods, with aprotic solvents preferred.
  • Advanced computational studies support experimental observations and guide reaction optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes, leading to neuroprotective or analgesic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Feature(s)
Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate C₈H₁₁NO₃ 169.18 Not Provided 2-oxo, methyl ester
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl C₈H₁₄ClNO₂ 216.33 1989558-84-0 Ethyl ester, hydrochloride salt
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₇H₁₁NO₂ 141.17 63618-02-0 Carboxylic acid, N-methyl
2-Azabicyclo[3.1.0]hexan-3-one C₅H₇NO 97.12 2193098-04-1 2-aza, ketone

Biological Activity

Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate, also known as (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
IUPAC Name (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS Number 116447-40-6

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors under specific conditions. Common methods include:

  • Palladium-Catalyzed Reactions : This method utilizes palladium catalysts for the cyclopropanation of maleimides, yielding various derivatives efficiently .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to alterations in enzyme or receptor activity. These interactions can influence various cellular processes, making it a candidate for therapeutic applications.

Therapeutic Potential

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes related to metabolic pathways, which could be beneficial in managing conditions like diabetes and obesity .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Inhibition of GABA Aminotransferase : Research has demonstrated that structurally related compounds can inhibit GABA aminotransferase (GABA-AT), potentially increasing GABA levels in the brain and offering therapeutic benefits for neurological disorders such as epilepsy .
  • Cancer Models : Compounds with similar structures have been investigated for their effects on cancer cell lines, indicating potential roles in cancer therapy through metabolic pathway modulation .

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